Melamine

Description

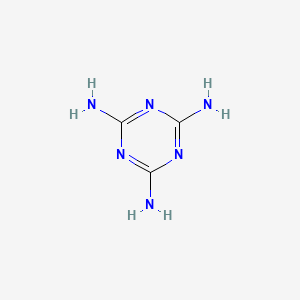

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6, Array | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25778-04-5, Array | |

| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020802 | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |

CAS No. |

108-78-1, 5432-64-4 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Analytical Methodologies for Melamine Detection and Quantification

Chromatographic Techniques and Advancements

Chromatographic methods are widely used for separating melamine (B1676169) from other components in a sample matrix before detection and quantification nih.govtandfonline.com. The polar nature of this compound presents challenges for traditional reversed-phase chromatography, leading to the adoption of techniques like hydrophilic interaction chromatography (HILIC), ion-exchange, or ion pair chromatography to improve retention and separation nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, DAD)

HPLC is a common technique for this compound analysis. Detection is often performed using ultraviolet (UV) or diode array detectors (DAD) nih.govresearchgate.netchromatographyonline.com. While UV detection offers reasonable sensitivity, DAD provides additional spectral information, aiding in peak identification and confirming the presence of this compound by monitoring its UV spectrum nih.govresearchgate.netchromatographyonline.com. This compound typically exhibits an absorption maximum around 202-220 nm, which is utilized for UV/DAD detection researchgate.netchromatographyonline.com.

Advancements in HPLC for this compound analysis include the use of HILIC columns, which are particularly suitable for retaining polar compounds like this compound that show poor retention on traditional reversed-phase columns nih.govresearchgate.net. Mobile phases typically consist of a mixture of acetonitrile (B52724) and buffer, with pH optimization being important for both chromatographic separation and detection sensitivity researchgate.net.

Research findings demonstrate the effectiveness of HPLC-DAD for this compound detection in various food matrices. For instance, a validated HPLC-DAD method for analyzing this compound in protein supplements achieved satisfactory recoveries and precision, with detection carried out at 220 nm researchgate.net. Another study reported a reversed-phase HPLC method using a 100% water mobile phase and PDA detection at 202 nm for this compound analysis in milk, achieving a quantitation limit of 0.05 µg/g and recoveries greater than 96.8% chromatographyonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique employed for this compound analysis, offering high sensitivity and selectivity perkinelmer.comnih.govphenomenex.com. Due to this compound's low volatility and high polarity, a derivatization step is typically required before GC analysis to convert it into a more volatile form, such as trimethylsilyl (B98337) (TMS) derivatives perkinelmer.comnih.govsigmaaldrich.com. This derivatization improves chromatographic behavior and allows for detection by MS.

GC-MS methods have been developed and validated for this compound analysis in various matrices, including pet food and milk products phenomenex.comsigmaaldrich.comthamesrestek.co.uk. The mass spectrometer can be operated in scan mode to obtain full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity sigmaaldrich.com. The FDA has issued methods for screening and confirmation of this compound and related compounds using GC-MS perkinelmer.comthamesrestek.co.uk. While GC-MS is accurate and sensitive, it can be more costly and time-consuming due to the derivatization step compared to some LC-based methods google.comresearchgate.net.

Research has shown successful application of GC-MS for this compound detection in complex matrices like cat food and dog food, with methods based on FDA protocols and optimized for improved sensitivity and reduced matrix interference phenomenex.comthamesrestek.co.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS)

LC-MS/MS and UPLC-MS/MS are considered highly selective and sensitive techniques for this compound detection and quantification, often preferred for confirmatory analysis globalresearchonline.netnih.govgoogle.comjuniperpublishers.com. These methods combine the separation power of liquid chromatography with the specificity of tandem mass spectrometry, which involves fragmentation of the target ion and detection of specific product ions. This provides a high degree of confidence in identification and allows for accurate quantification even in complex matrices nih.govjuniperpublishers.com.

LC-MS/MS and UPLC-MS/MS methods typically utilize electrospray ionization (ESI) in positive ion mode for this compound usda.gov. HILIC columns are commonly used in LC-MS/MS for this compound analysis due to its polarity usda.gov. Tandem mass spectrometry (MS/MS) provides superior selectivity compared to single-stage MS, UV, or DAD detection nih.gov. The use of multiple reaction monitoring (MRM) transitions further enhances specificity and reduces the risk of false positives waters.compfigueiredo.org.

These techniques have been widely applied for this compound analysis in various food products, including milk, infant formula, and meat globalresearchonline.netnih.govjuniperpublishers.comusda.gov. Regulatory bodies like the FDA have proposed and utilize LC-MS/MS methods for determining this compound residues in foods nih.govchromatographytoday.com. UPLC-MS/MS offers faster analysis times and improved chromatographic resolution compared to conventional HPLC-MS/MS waters.com.

Research highlights the capabilities of LC-MS/MS and UPLC-MS/MS. For example, a UPLC-MS/MS method for this compound and ammeline (B29363) detection in pet food achieved quantifiable detection at ppb levels in less than two minutes waters.com. Another LC-MS/MS method for this compound in ground beef demonstrated applicability at levels ≥ 50 ppb usda.gov. Limits of detection for LC-MS/MS methods for this compound in soy milk, cow's milk, and infant formula powder have been reported as low as 7, 5, and 10 ng/g, respectively globalresearchonline.net.

Here is a table summarizing some reported detection limits for chromatographic methods:

| Technique | Matrix | Limit of Detection (LOD) | Reference |

| HPLC-UV | Dairy products | 0.003 µg/g | nih.gov |

| HPLC-DAD | Fish sample | 0.063 µg/ml | nih.gov |

| HPLC-DAD | Dietary supplement | Not specified, method validated down to 1.5 mg/Kg | researchgate.net |

| HPLC-PDA | Cow's milk | 0.05 µg/g (Quantitation Limit) | chromatographyonline.com |

| GC-MS | Milk products | 0.0003 µg/g | nih.gov |

| GC-MS | Liquid milk/powder | 0.01 µg/g | nih.gov |

| GC-MS | Eggs | 0.01 µg/g | nih.gov |

| GC-MS/MS | Milk/milk products | 0.002 µg/g | nih.gov |

| LC-MS/MS | Infant formula/dairy | 0.25 mg/kg | nih.gov |

| LC-MS/MS | Raw milk | 50 µg/kg | nih.gov |

| LC-MS/MS | Soy milk | 7 ng/g | globalresearchonline.net |

| LC-MS/MS | Cow's milk | 5 ng/g | globalresearchonline.net |

| LC-MS/MS | Infant formula | 10 ng/g | globalresearchonline.net |

| LC-MS/MS | Water | 0.4 ng/L | waters.com |

| LC-MS/MS | Ground beef | ≥ 50 ppb | usda.gov |

| UPLC-MS/MS | Pet food | ppb levels | waters.com |

Immunological Assays

Immunological assays, particularly ELISA, offer a rapid and cost-effective approach for screening large numbers of samples for the presence of this compound mzfoodtest.comtandfonline.comresearchgate.netgoldstandarddiagnostics.comcreative-diagnostics.com. These methods are based on the specific binding of antibodies to this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for this compound detection are commercially available and are widely used for screening in various matrices, including milk, milk powder, infant formula, and feed mzfoodtest.comringbiosa.comgoldstandarddiagnostics.comcreative-diagnostics.com. ELISA is typically employed as a qualitative or semi-quantitative screening method, with positive results often requiring confirmation by more specific techniques like GC-MS or LC-MS/MS google.comgoldstandarddiagnostics.com.

The principle of this compound ELISA often involves a competitive immunoassay format. This compound in the sample competes with a this compound-enzyme conjugate for binding sites on antibodies immobilized on a microplate ringbiosa.comgoldstandarddiagnostics.com. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample. The bound enzyme then reacts with a substrate to produce a colored product, which is measured spectrophotometrically goldstandarddiagnostics.com. The color intensity is compared to standards to determine the this compound concentration goldstandarddiagnostics.com.

ELISA methods offer advantages in terms of high throughput and ease of use, making them suitable for initial screening in food safety testing programs tandfonline.com. However, they can sometimes be subject to matrix effects, which might affect the accuracy of the results nih.gov. Reported detection ranges and sensitivities for this compound ELISA kits vary depending on the manufacturer and the sample matrix ringbiosa.comcreative-diagnostics.combiocompare.com.

Here is a table showing some reported performance characteristics for this compound ELISA kits:

| Kit/Method | Sample Matrices | Detection Range | Sensitivity | Principle | Reference |

| This compound ELISA | Various sample matrices | Quantitative/Qualitative screening | Sensitive | Competitive immunoassay | goldstandarddiagnostics.com |

| This compound ELISA Kit | Milk, milk powder, infant formula, meat, fish, feed, chocolate, etc. | 10-810 ppb | 10 ppb | Competitive enzyme immunoassay | creative-diagnostics.com |

| This compound ELISA Kit | Milk, milk powder, yoghourt, feed, etc. | Qualitative or quantitative | Not specified | Indirect competitive enzyme-labeled immunoassay | mzfoodtest.com |

| This compound ELISA Kit | Not specified | 1-81 ppb | 2 ppb | Not specified | biocompare.com |

| This compound ELISA Kit | Milk, milk powder, feed | Not specified | 5 ppb | Indirect competitive ELISA | ringbiosa.com |

Spectroscopic Techniques

Spectroscopic techniques offer alternative or complementary approaches for this compound detection, sometimes providing rapid and non-destructive analysis nih.govresearchgate.netoatext.com.

Near-infrared (NIR) and mid-infrared (MIR) spectroscopy have been explored for the rapid and non-destructive detection of this compound in products like infant formula powder, with reported limits of detection in the mg/kg range nih.gov. Raman spectroscopy is another technique that can be used for rapid screening of this compound, often requiring minimal sample preparation nih.govoatext.com. Surface-enhanced Raman spectroscopy (SERS) has demonstrated potential for highly sensitive this compound detection, with reported limits of detection in the nanomolar range google.comresearchgate.net. SERS utilizes the enhancement of Raman scattering by plasmonic nanoparticles, allowing for the detection of low concentrations of analytes google.comresearchgate.net.

Spectrophotometric methods based on chemical reactions have also been reported for this compound detection nih.gov. For example, a spectrophotometric method based on the Mannich reaction was tested for this compound determination in fish samples nih.gov.

While some spectroscopic methods offer speed and minimal sample preparation, they may face challenges with matrix effects and achieving the same level of sensitivity and specificity as hyphenated chromatographic-mass spectrometric techniques, particularly for trace analysis nih.govresearchgate.net. However, advancements in techniques like SERS show promise for improving sensitivity.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

FT-IR and FT-Raman spectroscopy are valuable tools for the qualitative assessment of this compound contamination. FT-IR spectroscopy can reveal characteristic peaks associated with the N-H stretching vibrations of the amino groups and the stretching vibrations of the triazine ring in the this compound structure researchgate.net. Similarly, FT-Raman spectroscopy provides complementary vibrational information. While primarily used for qualitative identification, these techniques can also be explored for quantitative analysis, particularly when coupled with chemometric methods nih.gov. Studies have shown that transmission FT-IR spectroscopy can be used for the quantification of this compound in milk and infant powder, achieving good accuracy and detection limits researchgate.net.

Near-Infrared (NIR) Spectroscopy with Chemometrics

Near-Infrared (NIR) spectroscopy, often combined with chemometric techniques like Partial Least Squares (PLS) regression, offers a rapid and non-destructive approach for this compound detection and quantification. NIR spectroscopy in the range of 1000–2500 nm has been successfully applied to detect this compound in milk powder tandfonline.com. Multivariate analysis of NIR data, pretreated using methods like standard normal variate transformation, can yield accurate models for quantification nih.gov. While NIR may have comparatively lower sensitivity than some other methods, it has demonstrated sufficient capability for screening and quantifying excessive this compound levels in dairy products scispace.com. The combination of NIR spectroscopy and multivariate standard addition methods has shown feasibility for rapid quantification of this compound in different brands and types of milk powders, addressing matrix effects that can limit the practical application of ordinary multivariate calibration scispace.com.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that utilizes the enhancement of Raman scattering signals from analytes adsorbed onto plasmonic nanostructures, typically made of noble metals like silver or gold. SERS can significantly enhance the Raman signals of this compound molecules, enabling the detection of trace amounts researchgate.netmdpi.com. Various SERS substrates, including silver nanoparticles printed on glass fiber filter paper or graphene oxide-coated metal-insulator-metal structures, have been developed for this compound detection mdpi.comsciopen.com. These SERS-based methods have demonstrated high sensitivity and reproducibility, with reported detection limits well below regulatory limits mdpi.comsciopen.comspiedigitallibrary.org. For instance, a SERS method using silver nanoparticles on glass fiber filter paper achieved a detection limit of 1.9498×10⁻⁵ mg/mL in milk sciopen.com. Another SERS-based sensor using a cold-plasma-assisted silver film achieved a detection limit of 200 ppb in milk spiedigitallibrary.org. SERS can also be used for quantitative analysis, showing a linear relationship between characteristic peak intensity and this compound concentration within certain ranges sciopen.combohrium.com.

Magnetic Resonance Spectroscopy

Magnetic Resonance Spectroscopy (MRS), particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has shown potential for both nontargeted screening and simultaneous quantification of this compound in food matrices oatext.comacs.orgacs.org. ¹H NMR at 400 MHz can differentiate between contaminated and uncontaminated samples and provide quantitative information acs.orgacs.org. High-resolution magic angle spinning (HRMAS) NMR at 700 MHz has demonstrated the capability to detect this compound quantitatively in complex food matrices without extensive sample preparation acs.org. NMR offers advantages as a nontargeted technique, capable of identifying unexpected adulterants acs.orgacs.org.

Hyperspectral Imaging

Hyperspectral imaging combines conventional imaging with spectroscopy, acquiring spectral information for each pixel in an image. This technique allows for the visualization and spatial distribution analysis of this compound in solid or semi-solid matrices like milk powder. Both Near-Infrared (NIR) and Raman hyperspectral imaging have been explored for this compound detection tandfonline.comscilit.comtcsae.orgnih.gov. A mercury cadmium telluride (MCT)-based short-wave infrared (SWIR) hyperspectral imaging system, combined with Partial Least Squares Regression (PLSR), was able to detect this compound concentrations as low as 50 ppm (0.005%) in milk powder tandfonline.comnih.gov. Raman hyperspectral imaging, using line-scanning, has also been used for non-destructive detection and quantification of this compound particles in milk powder, with an estimated detection limit of 0.01% tcsae.org.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is an analytical technique that separates components of a mixture based on their differential migration velocities in an electric field within a narrow capillary. CE has been developed for the analysis of this compound in various matrices researchgate.netoatext.comacs.orgresearchgate.net. Capillary Zone Electrophoresis (CZE) with diode array detection (DAD) has been successfully applied for the determination of this compound in dairy products, fish feed, and fish acs.org. This method demonstrated limits of detection and quantitation of 0.01 μg mL⁻¹ and 0.05 μg mL⁻¹, respectively, in the extract, corresponding to reliable detection limits of 0.25 μg g⁻¹ in liquid samples and 0.5 μg g⁻¹ in solid samples acs.org. CE offers advantages in terms of separation efficiency and reduced solvent consumption compared to some chromatographic methods.

Sample Preparation Techniques and Their Optimization

Effective sample preparation is a critical step in this compound analysis, particularly for complex food matrices that can contain interfering substances like proteins and fats researchgate.net. The goal of sample preparation is to extract and purify the analyte while minimizing matrix effects and concentrating the target compound to improve detection limits. Various techniques have been employed and optimized for this compound analysis.

Solid Phase Extraction (SPE) is a common sample preparation technique used to isolate and concentrate this compound from complex matrices. SPE sorbents specifically designed for this compound extraction are available and can simultaneously extract this compound and its analogs like cyanuric acid phenomenex.com. Optimization of SPE protocols involves selecting appropriate sorbent materials, conditioning and washing solvents, and elution conditions to achieve high recovery rates and clean extracts suitable for subsequent analysis by techniques like LC-MS or GC-MS phenomenex.comamericanlaboratory.com. For instance, a SPE method using a strong cation exchange (SCX) column involved sample extraction with trichloroacetic acid, washing with methanol (B129727) and water, and elution with aminated methanol solution americanlaboratory.com.

Liquid-liquid extraction is another approach used for this compound extraction from matrices like milk powder. This can involve using organic solvents like ethyl acetate (B1210297) after precipitating milk components by centrifugation shimadzu.com.

Simple and rapid sample preparation methods are highly desirable for high-throughput screening. Some spectroscopic techniques, like HRMAS NMR, can analyze this compound in complex matrices with minimal or no sample preparation acs.org. For SERS analysis of milk, a simple centrifugation step can be used to remove macromolecules that might interfere with detection spiedigitallibrary.org. The development of organic solvent-free sample preparation procedures has also been explored to improve cost-effectiveness and environmental friendliness chromatographyonline.com.

The optimization of sample preparation techniques is crucial for achieving accurate and reliable this compound analysis, ensuring that the chosen method provides sufficient cleanup and recovery for the specific matrix and detection technique being used.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated extraction technique that uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid and semi-solid samples. This method can significantly reduce extraction times and solvent consumption compared to traditional techniques like sonication or Soxhlet extraction.

Research has explored the application of PLE for this compound analysis in various food matrices, including pet foods. One study compared PLE with sonication and polytron extraction methods for this compound analysis in pet foods. The optimized PLE method utilized parameters such as a temperature of 75 °C for wet pet food and 125 °C for dry pet food, a pressure of 1,500 psi, a static time of 10 minutes, a flush volume of 40%, a purge time of 1 minute, and one cycle. researchgate.net

The results indicated that recoveries obtained by the PLE method were significantly higher (P ≤ 0.05) than those from sonication and polytron methods for dry pet food samples. researchgate.net, umaine.edu, umaine.edu For the analysis of adulterated pet foods, PLE resulted in the highest this compound content, followed by sonication and polytron. researchgate.net, umaine.edu, umaine.edu This suggests that PLE offers superior extraction efficiency for this compound in these complex matrices. researchgate.net, umaine.edu, umaine.edu

For dry pet food samples fortified with this compound at 2.5 and 100 mg/kg, recoveries using PLE ranged from 90% to 116%. researchgate.net For wet samples at the same spiking levels, recoveries ranged from 55% to 90%. researchgate.net The lower recovery rate in wet samples at a low spike level (2.5 mg/kg) might be attributed to the co-aggregation of polysaccharide and protein with this compound during solid-phase extraction cleanup at low pH. researchgate.net

The limits of detection (LOD) and quantification (LOQ) for dry samples using the PLE method were reported as 0.5 mg/kg and 1.0 mg/kg, respectively. researchgate.net

Another study investigated a new sample preparation procedure using PLE at 1400 psi and 70 °C for the simultaneous detection of this compound and its metabolites in samples of animal origin, including muscles, livers, kidneys, and milk powder. nih.gov This method, coupled with HPLC-UV detection, achieved an LOD of 10 µg/kg and an LOQ of 40 µg/kg. nih.gov Recoveries for the analytes in spiked samples ranged from 72.2% to 115.4% with a relative standard deviation (RSD) of less than 12%. nih.gov

Alkali-Based Extraction

Alkali-based extraction methods are employed to extract this compound from various matrices, particularly when this compound might be present as a complex, such as this compound cyanurate. Maintaining an alkaline pH during extraction can prevent the formation of insoluble this compound cyanurate salt. nih.gov

One approach involves using an alkaline pH aqueous extraction solvent, such as 0.1 N ammonium (B1175870) hydroxide, for the determination of this compound and cyanuric acid. umaine.edu, umaine.edu This method has shown better recoveries when this compound cyanurate complex was fortified compared to using an acetonitrile/water mixture, which is a commonly used solvent for extracting this compound and cyanuric acid. umaine.edu, umaine.edu Similar results obtained from adulterated pet food samples suggested that the contamination might be in the form of this compound cyanurate complex rather than free this compound and cyanuric acid. umaine.edu, umaine.edu

Another alkali-based extraction procedure involves making the aqueous phase alkaline (pH = 9–10) with 1 M NaOH after an initial extraction step. plos.org This neutralizes any this compound salt without causing further ionization, allowing this compound to be extracted from the aqueous phase into an organic solvent mixture, such as n-butyl alcohol/ethyl acetate (6:1 v/v). plos.org Two iterations of this liquid-liquid extraction process were found to achieve effective purification. plos.org This method has been applied in the detection of this compound in animal feeds using surface-enhanced Raman scattering (SERS) spectroscopy. plos.org

This compound is a weak base with a pKa of 5.05 and is readily protonated in aqueous solutions at pH lower than 5.0, which can lead to low partition into organic phases. scielo.br Studies on the effect of pH on extraction efficiency have shown that a sample pH above 4 does not significantly affect the extraction efficiency of this compound in the investigated pH range. scielo.br At pH values higher than 4, protonation and hydrolysis of this compound are minimal, and the analyte exists in its molecular form, making pH values in the range of 4-8 suitable for analysis. scielo.br

Development of Rapid and Portable Detection Systems (e.g., Melaminometer)

The need for rapid and on-site detection of this compound has driven the development of portable detection systems. These systems aim to provide faster and more accessible alternatives to traditional laboratory-based methods like liquid chromatography-mass spectrometry (LC-MS), which can be complex, time-consuming, and require expensive equipment and trained personnel. wikipedia.org, nih.gov, nih.gov

One conceptual project for a portable this compound detector is the "Melaminometer." wikipedia.org, boingboing.net, scribd.com, researchgate.net This hypothetical design involves a synthetic biology circuit, potentially using engineered yogurt bacteria that would glow green in the presence of this compound. boingboing.net, researchgate.net The idea is to create a user-friendly, low-cost detector for rapid, on-site screening. boingboing.net, researchgate.net As of October 2009, this design had not been verified. wikipedia.org

Beyond conceptual designs, various rapid and portable detection methods are being explored and developed. Portable near-infrared (NIR) spectroscopy instruments have been investigated for the rapid quantification of this compound adulteration in sports nutrition supplements. spectroscopyonline.com Rapid quantification models have been developed using both benchtop and portable NIR instruments, demonstrating potential for on-site assessment and routine quality control. spectroscopyonline.com A high-performance liquid chromatography (HPLC) method was used as a reference for quantifying this compound to ensure the reliability of the NIR-based models. spectroscopyonline.com

Immunoassay-based portable biosensors are also being developed for rapid this compound detection. A portable miniaturized surface plasmon resonance (mini-SPR) biosensor has been introduced for the rapid detection and quantification of this compound through the binding interaction between this compound and an anti-melamine antibody. researchgate.net This biosensor showed high selectivity to this compound and was validated for testing real samples like infant formula after simple pretreatment. researchgate.net Another portable SPR immune sensor based on the use of a this compound antibody for binding with this compound and subsequent signal generation has also been developed. researchgate.net

Rapid test kits for this compound are available in different varieties depending on the required detection levels, sample types, and sensitivity. alibaba.com These include kits for testing food products (especially dairy), water and environmental samples, and animal urine. alibaba.com Some rapid test kits for food products have a detection range of 0-10 ppm, suitable for checking contamination in food products. alibaba.com Test kits for animal urine are designed to detect this compound as low as 0.5 ppm. alibaba.com At-home rapid tests, often in the form of test strips, are also available for consumer use, providing results within 5 to 10 minutes after simple sample preparation. alibaba.com

Other rapid detection techniques include high-field asymmetric ion mobility spectrometry (FAIMS) combined with solid-phase extraction (SPE) for this compound determination in milk and dairy products. fao.org This method can detect this compound down to 0.1 mg/kg with a linear relationship between ion intensity and this compound concentration in the range of 0.3 mg/L to 25 mg/L. fao.org The LOD and LOQ were 0.1 mg/kg and 0.3 mg/kg in milk and dairy products, respectively, with a relative standard deviation of less than 8.0%. fao.org

Fourier transform infrared (FTIR) spectroscopy coupled with machine learning algorithms is also being explored as a rapid, non-destructive, and cost-effective method for detecting this compound adulteration in milk. nih.gov These models can potentially be integrated with portable spectrometers for on-farm or routine inspections. nih.gov

While rapid screening methods like ELISA are faster and less expensive than traditional instrumental methods, positive results often require confirmation by more selective methods due to their potential lack of selective ability compared to mass-based detection. umaine.edu, nih.gov, umaine.edu

Here is a summary of some detection limits for various methods:

| Method | Sample Matrix | Limit of Detection (LOD) | Reference |

| Pressurized Liquid Extraction (PLE) + HPLC-UV | Dry Pet Food | 0.5 mg/kg | researchgate.net |

| Pressurized Liquid Extraction (PLE) + LC-MS/MS | Animal Tissues, Milk Powder | 5 µg/kg | nih.gov |

| High-Field Asymmetric Ion Mobility Spectrometry (FAIMS) + SPE | Milk and Dairy Products | 0.1 mg/kg | fao.org |

| Enzyme Immunoassay (EIA) | Pet Food | 0.02 µg/mL | umaine.edu, umaine.edu |

| HPLC-DAD | Pet Food | 0.1 µg/mL | umaine.edu, umaine.edu |

| Dispersive Liquid-Liquid Microextraction + Corona Discharge IMS | Milk, Dairy Products, Egg Yolk | 0.25 ng/mL | scielo.br |

| Portable mini-SPR biosensor (immunoassay-based) | Infant Formula | 0.02 ug/mL | researchgate.net |

| SERS on aggregated Au nanoparticles with liquid-liquid extraction | Animal Feeds | 0.5 µg/g | plos.org |

| Lab-on-pol colorimetric sensor (this compound-imprinted membranes) | Not specified | 1248.6 ppb | mdpi.com |

| Planar waveguide fluorescence immunosensors (PWFI) | Milk Products | 6.6 ppb | mdpi.com |

| DNA hydrogels with microfluidic chip technology | Not specified | 4.66 ppb | mdpi.com |

| Portable SpectroChip-Based Immunoassay Platform | Urine Samples | 1.91 ppb | mdpi.com |

| SERS (AgNR-array substrates) | 50% methanol solution | 0.1 µg/mL | plos.org |

| SERS (SiO2@Ag) | Not specified | 1 nM | mdpi.com |

| Molecularly-imprinted polymer (MIP)-capped CdTe quantum dots | Not specified | 0.6 μM | mdpi.com |

| TGA-CdTe QDs | Raw Milk | 5 pM | mdpi.com |

| Non-destructive Near- and Mid-Infrared Spectroscopy | Infant Formula Powder | 1 mg/kg | nih.gov |

Environmental Fate, Impact, and Remediation of Melamine

Environmental Occurrence and Distribution

The presence of melamine (B1676169) in various environmental compartments is a direct consequence of its extensive production and use. Research has documented its distribution in aquatic systems, indoor environments, and its potential to migrate from consumer products.

Studies have confirmed the presence of this compound and its derivatives, such as ammeline (B29363), ammelide (B29360), and cyanuric acid, in diverse aquatic environments. In a study conducted in New York State, the total concentration of this compound and its derivatives (∑4MELs) was found in various water sources. The median concentrations were highest in swimming pool water, followed by wastewater, precipitation, tap water, river water, lake water, seawater, and bottled water. Cyanuric acid was the predominant compound in most water types, while this compound was the dominant form in river and lake water. The geographic distribution of these compounds in river, lake, and tap water correlated with the degree of urbanization, suggesting that human activities are a significant source of this compound and cyanuric acid in aquatic environments.

A separate study in China echoed these findings, detecting this compound and its derivatives in bottled water, tap water, swimming pool water, river and lake water, precipitation, well water, filtered water, and network pipe water. This compound was the primary chemical in well water and precipitation, while cyanuric acid was dominant in most other water types. The detection rate of this compound in precipitation was 100%, indicating its atmospheric transport and deposition.

The following table summarizes the median concentrations of the sum of this compound and its three derivatives (∑4MELs) in various water samples from a study in New York State.

| Water Source | Median ∑4MELs Concentration (ng/L) |

| Swimming Pool Water | 1.5 x 10⁷ |

| Wastewater | 1240 |

| Precipitation | 739 |

| Tap Water | 512 |

| River Water | 370 |

| Lake Water | 347 |

| Seawater | 186 |

| Bottled Water | 98 |

This table is based on data from a study of 223 water samples and shows the median concentrations of the sum of this compound and its three derivatives.

Indoor environments, particularly those with young children, have been identified as reservoirs for this compound and its derivatives. A study of childcare facilities in the United States detected eight this compound-based compounds in dust, with total this compound concentrations ranging from 429 to 117,000 ng/g. The most abundant compounds in the dust were this compound, cyanuric acid, ammeline, and ammelide.

The same study also analyzed nap mats, a common item in childcare centers, and found this compound, cyanuric acid, ammeline, and 2,4,6-tris[bis(methoxymethyl)amino]-1,3,5-triazine (TBMMAT). The concentrations in the mat covers were significantly higher than in the mat foam, suggesting that the surface materials are a more direct source of these compounds. While the estimated daily intakes for children through dust ingestion and dermal absorption were below the established tolerable daily intake levels, the presence of these compounds highlights a potential exposure pathway for young children.

The table below presents the median concentrations of the most abundant this compound-based compounds found in dust from childcare facilities.

| Compound | Median Concentration in Dust (ng/g) |

| This compound | 1620 |

| Ammeline | 1060 |

| Cyanuric Acid | 585 |

| Ammelide | 299 |

This data is derived from an analysis of dust samples from eight childcare facilities in the United States.

This compound-formaldehyde resins are commonly used to produce tableware and kitchen utensils due to their durability and heat resistance. However, residual this compound from the manufacturing process can migrate from these products into food and beverages, particularly under acidic conditions and at elevated temperatures.

The U.S. Food and Drug Administration (FDA) has stated that while this compound does not migrate from this compound-formaldehyde tableware into most foods, measurable migration has been observed into acidic foods under exaggerated conditions (e.g., holding food at 160°F for two hours). researchgate.net The amount of migration increases with higher temperatures, and it is advised not to heat foods or drinks in this compound-based dinnerware in microwave ovens. researchgate.net

Studies have shown that the migration of this compound is influenced by the food simulant used, with higher migration observed in 3% acetic acid (simulating acidic foods) and 15% ethanol (B145695) (simulating alcoholic beverages) compared to distilled water. diva-portal.org Research on tableware from the Italian market found that the specific migration limit for this compound was exceeded in some new products, and migration could even increase after prolonged use and dishwashing cycles due to polymer degradation. researchgate.net

Microplastic Contamination from this compound-Based Products

A significant and emerging environmental concern is the generation of microplastics from this compound-based products, particularly this compound sponges, also known as "magic erasers."

This compound foam, the material used in these cleaning sponges, is made of a poly(this compound-formaldehyde) polymer. acs.orgmagonlinelibrary.com The abrasive nature of this foam, which makes it an effective cleaning tool, also leads to its breakdown and the release of microplastic fibers during use. acs.orgmagonlinelibrary.com

Research has quantified the shedding of these fibers, revealing that a single sponge can release approximately 6.5 million fibers per gram of worn-out sponge. acs.orgmagonlinelibrary.com It has been estimated that, on a global scale, the use of this compound sponges could release over a trillion microplastic fibers every month. acs.orgmagonlinelibrary.com The density of the sponge foam influences the rate of shedding, with denser sponges wearing down more slowly and producing fewer microplastic fibers. acs.orgmagonlinelibrary.com

The following table illustrates the potential scale of microplastic fiber release from this compound sponges based on research findings.

| Metric | Value |

| Fibers released per gram of worn-out sponge | ~6.5 million |

| Estimated global monthly fiber release | >1.55 trillion |

These figures are based on experimental data and sales projections from a single online retailer, suggesting the actual amount could be higher. acs.org

The microplastic fibers shed from this compound sponges can enter wastewater systems and subsequently be released into the environment. acs.orgmagonlinelibrary.com Once in aquatic ecosystems, these fibers can be consumed by wildlife, potentially making their way up the food chain. acs.orgmagonlinelibrary.com

The ingestion of microplastics by a wide range of organisms, from zooplankton to marine mammals, is a well-documented phenomenon. cwhc-rcsf.canih.govmongabay.com These particles can be mistaken for food and, once ingested, can cause physical harm, such as blockages of the digestive tract, and lead to a false sense of fullness, resulting in malnutrition. cwhc-rcsf.canih.gov

Specific to this compound-based microplastics, a study on the freshwater zooplankton Daphnia magna found that ingestion of microplastic fibers derived from this compound cleaning sponges had detrimental effects. researchgate.net The fibers aggregated in the gut of the organisms, leading to an increase in intracellular reactive oxygen species, which induced oxidative damage and ultimately death. researchgate.net The long-term exposure also affected the reproduction of the daphnia. researchgate.net

Furthermore, analyses of wildlife have identified the presence of this compound-based plastics. For instance, this compound-urea (phenol) (formaldehyde) resin was found in the scat of Antarctic fur seals, and this compound Urea-Formaldehyde was identified in stripped barnacles. diva-portal.orgresearchgate.net These findings confirm that this compound-based microplastics are entering and moving through aquatic food webs. The ingestion of these microplastics can also lead to the bioaccumulation of other toxins that may adsorb to the plastic particles in the environment. cwhc-rcsf.ca

Bioremediation and Phytoremediation Strategies

Bioremediation presents a promising and environmentally compatible approach to address this compound contamination. This strategy harnesses the metabolic capabilities of microorganisms to degrade this compound into less harmful substances. Several bacterial species have been identified and studied for their ability to break down this compound.

The primary metabolic pathway for this compound degradation in bacteria is a series of hydrolytic deamination reactions. This compound is sequentially converted to ammeline, then to ammelide, and finally to cyanuric acid. researchgate.net This final product, cyanuric acid, can also be toxic, so it is crucial that the microorganisms used for remediation can also degrade it. acs.org

Several bacterial strains have demonstrated high efficiency in this compound degradation. A strain of Microbacterium esteramaticum (MEL1) isolated from soil has shown a high capacity for degrading not only this compound but also its toxic byproduct, cyanuric acid, minimizing the accumulation of harmful intermediates. acs.org Similarly, various Arthrobacter species, such as strains MCO and CSP, have been shown to completely degrade this compound within a few days when it is the sole nitrogen source. google.com Another notable bacterium is Nocardioides sp. strain ATD6, which effectively degrades this compound, leading to the accumulation of cyanuric acid and ammonium (B1175870). land8.com To enhance the degradation of cyanuric acid, a consortium of bacteria, including Nocardioides sp. ATD6, Methyloversatilis sp. strain CDB21, and Bradyrhizobium japonicum strain CSB1, has been shown to be effective. land8.com

Research has also identified a novel bacterial strain, CY1, isolated from a this compound-manufacturing factory, which degraded approximately 94% of a 4.0 mM this compound solution within 10 days without requiring an additional carbon source. nih.gov This strain mineralizes the s-triazine ring of this compound into carbon dioxide. nih.gov The efficiency of these bioremediation processes can be influenced by environmental conditions and the presence of other nutrients. For instance, the degradation rate by certain Arthrobacter and Nocardioides strains in aged, contaminated soil was significantly enhanced by the addition of an activation material like trimethylglycine (betaine). researchgate.net

Interactive Table: this compound-Degrading Bacteria and Their Efficacy

| Bacterial Strain | Degradation Pathway Products | Efficacy/Key Findings |

|---|---|---|

| Microbacterium esteramaticum MEL1 | Ammeline, Ammelide, Cyanuric Acid | High ability to degrade both this compound and cyanuric acid, minimizing toxic byproduct accumulation. acs.org |

| Arthrobacter sp. MCO | Ammeline, Ammelide, Cyanuric Acid | Degraded 72% of this compound in contaminated soil within 30 days with the addition of betaine. researchgate.net |

| Nocardioides sp. ATD6 | Ammeline, Ammelide, Cyanuric Acid, Ammonium | Effectively degrades this compound; works well in a bacterial consortium for complete degradation. land8.com |

| Strain CY1 | Ammeline, Ammelide, Cyanuric Acid, Biuret, Urea (B33335), CO2 | Degraded 94% of 4.0 mM this compound in 10 days without an extra carbon source; mineralizes the triazine ring. nih.gov |

| Klebsiella terragena | Ammeline, Ammelide, Cyanuric Acid, NH4+ | Metabolizes this compound via successive hydrolytic deaminations of the triazine ring. researchgate.net |

Phytoremediation, the use of plants to clean up contaminated environments, is a well-established technology for pollutants like heavy metals and certain organic compounds. researchgate.net However, the application of phytoremediation specifically for this compound is not well-documented in scientific literature. While studies have confirmed that this compound can be taken up from the soil by crops, which raises food safety concerns, this uptake has not been extensively explored as a deliberate remediation strategy. google.com There is evidence suggesting that this compound can be degraded to cyanuric acid within plant tissues, but specific plants that are highly effective at accumulating or degrading this compound have not been identified for remediation purposes. botanyeveryday.com Commercially produced this compound has been shown to have phytotoxic effects on plants, which could complicate its use in phytoremediation schemes unless these toxic impurities are removed. land8.com

Advanced Materials for Environmental Remediation

This compound serves as a valuable component in the synthesis of advanced catalytic materials for environmental remediation. One such class of materials is this compound-based polyoxometalates (POMs). POMs are clusters of metal oxides that have unique redox properties, making them effective catalysts. journalssystem.com However, their high solubility in water and low surface area can be limiting. nih.gov Supporting POMs on a solid matrix like this compound overcomes these issues, enhancing their catalytic activity. nih.gov

Researchers have successfully prepared transition metal-substituted Keggin-type POMs supported on this compound (MPOMs@this compound) for the catalytic reduction of toxic organic pollutants, such as nitroaromatic compounds (e.g., 4-nitrophenol) and various organic dyes (e.g., Methylene (B1212753) Blue, Rhodamine B). researchgate.netjournalssystem.com Among various metal substitutions, copper-substituted POM-based this compound (CuPOM@this compound) has demonstrated superior performance, achieving high conversion rates in shorter reaction times. researchgate.net

The catalytic process typically uses a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous solution at room temperature. nih.gov The proposed mechanism involves the adsorption of the pollutant and the borohydride ions onto the surface of the CuPOM@this compound catalyst. journalssystem.com The catalyst facilitates the transfer of electrons from the borohydride to the pollutant, leading to its reduction into a less harmful substance. journalssystem.comiamcountryside.com The electron-rich nature of this compound and the excellent electron-accepting properties of the POMs create a synergistic effect that enhances this electron transfer. journalssystem.com This system is advantageous due to its simple and green preparation, low cost, high efficiency, and operation under mild conditions. nih.gov

The unique chemical structure of this compound, featuring three amine groups and a nitrogen-rich triazine ring, makes it an excellent ligand for chelating heavy metal ions. This property is exploited in the development of functionalized this compound composites for the adsorption and removal of contaminants from water.

Novel adsorbents have been created by chemically modifying materials like graphene oxide and zirconium phosphate (B84403) with this compound-based ligands. acs.org

This compound Thiourea-Partially Reduced Graphene Oxide (MT-PRGO): This composite is designed to capture mercury(II) ions. The this compound and thiourea (B124793) functional groups provide strong binding sites for Hg(II). This adsorbent exhibits a high adsorption capacity of 651 mg/g and demonstrates extremely fast kinetics, achieving 100% removal of Hg(II) from a 500 ppb solution in just 15 seconds. botanyeveryday.comacs.org

This compound Zirconium Phosphate (M-ZrP): This material combines the amine and triazine functional groups of this compound with the hydroxyl active sites of zirconium phosphate, making it highly effective for capturing lead(II) ions. botanyeveryday.comacs.org It shows an exceptionally high adsorption capacity for Pb(II), reaching up to 1000 mg/g. acs.org The material also works rapidly, removing 100% of Pb(II) from a 1 ppm solution in 40 seconds. botanyeveryday.com

These materials demonstrate high selectivity and efficiency in removing targeted heavy metals even from mixtures of different ions. botanyeveryday.com Other research has explored the functionalization of activated carbon with a this compound binder for the adsorption of copper, cadmium, and lead ions from aqueous solutions. The primary removal mechanism for these composites is the strong complexation and chelation between the nitrogen-containing functional groups of this compound and the heavy metal ions. acs.org The high performance, stability, and potential for regeneration make these functionalized this compound composites top-tier materials for the remediation of heavy metal-contaminated water. botanyeveryday.com

Interactive Table: Performance of Functionalized this compound Composites